3,5-Dichlorophenol-2,4,6-D3 3,5-Dichlorophenol-2,4,6-D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16504333
InChI: InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D
SMILES:
Molecular Formula: C6H4Cl2O
Molecular Weight: 166.02 g/mol

3,5-Dichlorophenol-2,4,6-D3

CAS No.:

Cat. No.: VC16504333

Molecular Formula: C6H4Cl2O

Molecular Weight: 166.02 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichlorophenol-2,4,6-D3 -

Specification

Molecular Formula C6H4Cl2O
Molecular Weight 166.02 g/mol
IUPAC Name 3,5-dichloro-2,4,6-trideuteriophenol
Standard InChI InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D
Standard InChI Key VPOMSPZBQMDLTM-CBYSEHNBSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Isotopic Features

3,5-Dichlorophenol-2,4,6-D3 is characterized by its selective deuteration at three positions on the phenolic ring, resulting in the molecular formula C₆D₃H₁Cl₂O. The substitution of hydrogen with deuterium alters its physical and spectroscopic properties while retaining the core chemical reactivity of the parent compound. Key parameters include:

PropertyValue
Molecular Weight166.02 g/mol
IUPAC Name3,5-Dichloro-2,4,6-trideuteriophenol
Canonical SMILES[2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)O
Isotopic Purity>98 atom% D (typical)

The deuteration pattern ensures minimal interference in analytical workflows, making it indispensable for trace-level quantification .

Structural Elucidation and Conformational Analysis

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3,5-Dichlorophenol-2,4,6-D3 typically involves bromination or chlorination of deuterated phenol precursors under controlled conditions. A representative protocol includes:

  • Deuteration of Phenol: Phenol-d₆ is prepared via acid-catalyzed exchange reactions using D₂O or deuterated sulfuric acid.

  • Halogenation: The deuterated phenol undergoes electrophilic substitution with chlorine gas in the presence of Lewis acids (e.g., FeCl₃) at 0–5°C.

  • Purification: Recrystallization from hexane or column chromatography yields the final product with >98% isotopic purity .

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors enable large-scale production with reduced waste generation. Key metrics for industrial synthesis include:

ParameterOptimal Condition
Reaction Temperature0–10°C
CatalystFeCl₃ (5 mol%)
Yield85–90%
Purity≥99% (HPLC)

Analytical and Environmental Applications

Role as an Internal Standard in Mass Spectrometry

Deuterated analogs like 3,5-Dichlorophenol-2,4,6-D3 are pivotal in gas chromatography-mass spectrometry (GC-MS) for compensating matrix effects and ionization variability. For example, in environmental water analysis, the compound’s deuterated structure prevents co-elution with native pollutants, enabling accurate quantification at parts-per-trillion (ppt) levels .

ParameterValue
LD₅₀ (Oral, Rat)450 mg/kg
Skin IrritationSevere (rabbit model)
MutagenicityNegative (Ames test)

Deuteration may reduce metabolic activation pathways, potentially lowering toxicity, though this remains speculative without targeted studies .

Comparative Analysis with Related Deuterated Compounds

The strategic deuteration of chlorophenols contrasts with brominated or methylated analogs. For instance, 2,4-Dibromophenol-3,5,6-d3 (CAS RN: 1219805-97-6) shares similar applications but differs in halogen type and molecular weight (254.92 g/mol). Key distinctions include:

CompoundHalogenMolecular Weight (g/mol)Primary Application
3,5-Dichlorophenol-2,4,6-D3Cl166.02GC-MS internal standard
2,4-Dibromophenol-d3Br254.92Flame retardant analysis
2,4-Dimethylphenol-d3CH₃142.20Environmental tracers

Future Research Directions

  • Metabolic Profiling: Elucidate the pharmacokinetics of deuterated chlorophenols in mammalian systems.

  • Advanced Material Synthesis: Explore its use as a monomer in deuterated polymer frameworks for neutron scattering studies.

  • Environmental Monitoring: Develop field-deployable sensors leveraging isotopic signatures for real-time pollutant tracking.

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